(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid
Overview
Description
(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of action
Pyrazole derivatives have been found to bind with high affinity to multiple receptors . They are extensively found as a core framework in a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .
Mode of action
The combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at certain carbon atoms, making them vacant for attack by electrophilic reagents .
Biochemical pathways
Pyrazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of action
Pyrazole derivatives in general have been found to exhibit a wide range of biological activities .
Properties
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-6(3-7(10)11)4-9(2)8-5/h4H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTZJMKCVVZYCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177342-49-2 | |
Record name | 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid interact with the copper-nickel alloy to inhibit corrosion?
A1: The research suggests that this compound acts as a mixed-type inhibitor for copper-nickel alloys in chloride solutions []. This means it can suppress both the cathodic and anodic reactions involved in the corrosion process. While the exact mechanism isn't fully elucidated in the paper, it's likely that the molecule adsorbs onto the metal surface, forming a protective layer that hinders the interaction of corrosive agents with the alloy. This adsorption could be facilitated by the presence of nitrogen and oxygen atoms in the molecule, which can form bonds with the metal surface. The study observed a shift in the open circuit potential to more noble directions, indicating reduced susceptibility to corrosion [].
Q2: What analytical techniques were employed to study the corrosion inhibition properties of this compound?
A2: The researchers used a combination of electrochemical and weight-loss measurements to assess the inhibitor's effectiveness []. These techniques included:
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